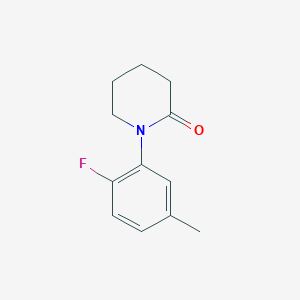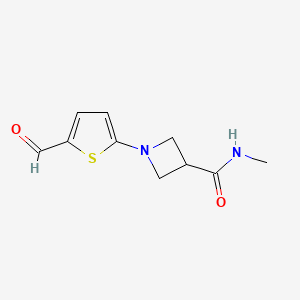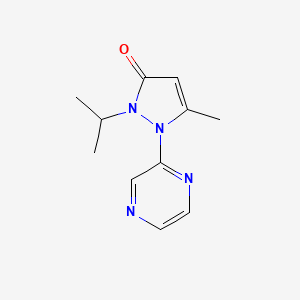
(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine is a chiral compound with a unique structure that includes a piperidine ring and a cyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropane Moiety: The cyclopropane ring can be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the Two Moieties: The final step involves coupling the cyclopropane moiety with the piperidine ring through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(Cyclopropylcarbonyl)piperidin-3-amine: Similar structure but lacks the methyl group on the cyclopropane ring.
(3R)-1-(1-Methylcyclopropanecarbonyl)pyrrolidin-3-amine: Similar structure but contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3R)-1-(1-Methylcyclopropanecarbonyl)piperidin-3-amine is unique due to the presence of both the cyclopropane and piperidine moieties, which confer specific chemical and biological properties. The methyl group on the cyclopropane ring also adds to its distinctiveness, potentially affecting its reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
[(3R)-3-aminopiperidin-1-yl]-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C10H18N2O/c1-10(4-5-10)9(13)12-6-2-3-8(11)7-12/h8H,2-7,11H2,1H3/t8-/m1/s1 |
InChI Key |
FLFZQYVCDSQYOU-MRVPVSSYSA-N |
Isomeric SMILES |
CC1(CC1)C(=O)N2CCC[C@H](C2)N |
Canonical SMILES |
CC1(CC1)C(=O)N2CCCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




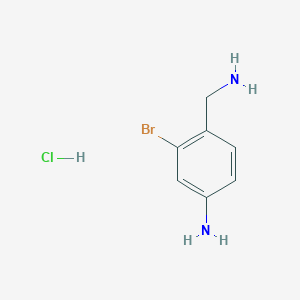
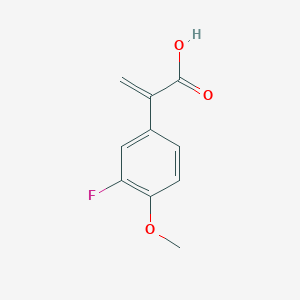

![{7-Methyl-1,8-dioxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13211329.png)
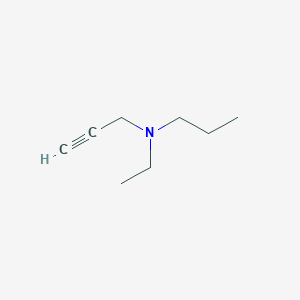
![{7-Oxa-1-azaspiro[4.4]nonan-8-yl}methanol](/img/structure/B13211353.png)
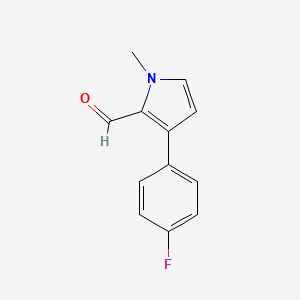
![3-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13211367.png)
